钒-镓

描述

Vanadium-gallium (V3Ga) is a superconducting alloy of vanadium and gallium . It is often used for the high field insert coils of superconducting electromagnets . Vanadium–gallium tape is used in the highest field magnets (magnetic fields of 17.5 T) .

Synthesis Analysis

The synthesis of Vanadium-gallium involves the use of Ga as a support modifier and V as a second promoter on the NiMoV/Al2O3-Ga2O3 catalyst . The synthesis method varies, including sol–gel synthesis and impregnation synthesis .

Molecular Structure Analysis

The structure of the superconducting A15 phase of V3Ga is similar to that of the more common Nb3Sn . Molecular vanadium oxides are a structurally and chemically versatile sub-class of polyoxometalates . Fundamental concepts of their formation, templating mechanism, and aggregation under aqueous and non-aqueous conditions are presented .

Chemical Reactions Analysis

The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the CE . The apparent activation energy and kinetic current from the electrochemical reactions were determined to be 23.335 kJ mol −1 and 47.6 mA, respectively .

Physical And Chemical Properties Analysis

Vanadium–gallium has a molecular weight of 222.55 g/mol and a melting point of 1720 °C . It has an A15 phase, which makes it extremely brittle . One must be extremely cautious not to over-bend the wire when handling it . Its superconducting properties include a critical temperature (Tc) of 14.2 K and an upper critical field (Hc2) of over 19 T .

科学研究应用

钒的生物和药理应用:钒因其双重特性和多向作用而受到认可,在药理学和各种科学领域受到极大关注 (Ścibior 等,2016)。

掺钒镓镧硫化物玻璃:研究表明,这种材料显示出独特的吸收带和宽光致发光,表明在激光器或光放大器中具有潜在的开发前景 (Hughes 等,2007)。

从拜耳液中提取镓:一项关于使用离子交换螯合树脂提取镓的研究突出了镓和钒的有效分离,在材料加工中具有潜在应用 (Rao 等,2003)。

从拜耳法副产品中回收:已经开发出一种纯化工艺,从拜耳法的废副产品中回收钒和镓 (Gladyshev 等,2015)。

用于聚变反应堆应用的钒-镓体系:对钒-镓基合金的研究表明,它们是聚变反应堆中减少活化结构材料的有希望的候选者,因为它们具有优异的活化参数和延展性 (Ivanov 等,1996)。

钒在医学中的应用:钒化合物已被提议用于治疗糖尿病、癌症和寄生虫引起的疾病,因为它们激活了众多信号通路 (Pessoa 等,2014)。

钒的生产和加工:钒广泛用于合金和能量存储,全球供应来自各种主要来源 (Moskalyk 和 Alfantazi,2003)。

中子辐照中的钒-镓合金:研究表明,钒-镓合金在中子辐照后表现出可忽略的肿胀并保持弹性,这对于核应用非常重要 (Dediurin 等,1998)。

安全和危害

未来方向

Australia holds the third largest amount of vanadium in the world, yet doesn’t produce any . With the focus on renewable energy and overpopulation driving up demand, Australia has an “enormous” opportunity to supply the world with the "new-economy mineral" . Vanadium flow batteries (VFBs) first become commercially suitable in 2030 with a small share, growing modestly to capture a wider market for storage applications in large renewables projects .

属性

InChI |

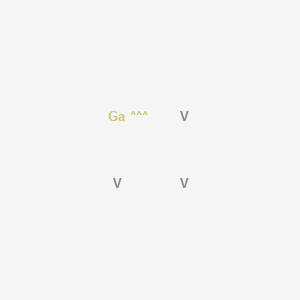

InChI=1S/Ga.3V | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAABJIBIBFRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[V].[V].[V].[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

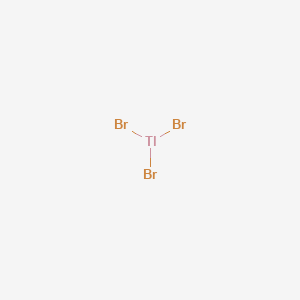

GaV3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.548 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver grey powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium gallide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vanadium-gallium | |

CAS RN |

12024-15-6 | |

| Record name | Gallium, compd. with vanadium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)